

Spectroscopic Characterization of 4-Tert-butyl-2-chloropyrimidine: A Technical Guide

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Compound of Interest

Compound Name: **4-Tert-butyl-2-chloropyrimidine**

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This technical guide provides an in-depth analysis of the spectroscopic data for **4-tert-butyl-2-chloropyrimidine**, a key building block in medicinal chemistry and materials science.

Understanding the spectral signature of this molecule is paramount for reaction monitoring, quality control, and structural confirmation. This document synthesizes predicted data, supported by experimental findings from analogous structures, to offer a comprehensive spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

4-Tert-butyl-2-chloropyrimidine possesses a distinct molecular architecture that dictates its spectroscopic properties. The electron-withdrawing nature of the nitrogen atoms and the chlorine substituent, combined with the bulky, electron-donating tert-butyl group, creates a unique electronic environment. Spectroscopic techniques provide a powerful means to probe this environment and confirm the molecule's identity and purity.

Caption: Molecular structure of **4-Tert-butyl-2-chloropyrimidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **4-tert-butyl-2-chloropyrimidine**, both ^1H and ^{13}C NMR are essential for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be simple and highly informative. The symmetry of the tert-butyl group and the distinct electronic environments of the pyrimidine protons lead to a predictable pattern.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|------------|
| ~8.55 | Doublet | 1H | H6 |
| ~7.15 | Doublet | 1H | H5 |

| ~1.35 | Singlet | 9H | -C(CH₃)₃ |

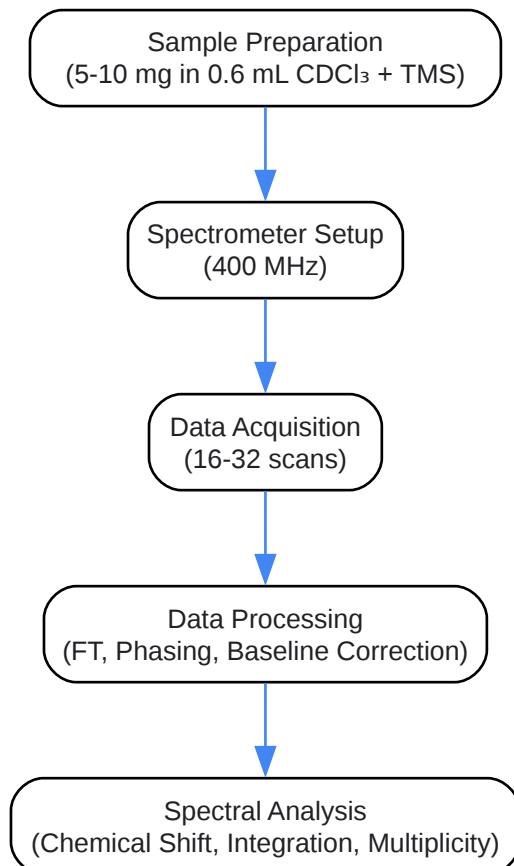
Expert Interpretation: The two protons on the pyrimidine ring, H5 and H6, are expected to appear as doublets due to coupling with each other. H6 is adjacent to an electron-withdrawing nitrogen atom, shifting it significantly downfield. H5 will be further upfield. The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet, a characteristic signal for this group. For a related compound, 4-(tert-butyl)-6-chloro-2-methylpyrimidine, the tert-butyl protons are reported to appear as a singlet around δ 1.3-1.4 ppm, which supports our prediction.[1]

Protocol for ¹H NMR Data Acquisition:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-tert-butyl-2-chloropyrimidine** in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[2]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm.[2]
- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

- Acquisition Parameters: Use a standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.

Figure 2. ^1H NMR Acquisition Workflow



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Caption: Standard workflow for acquiring a ^1H NMR spectrum.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in **4-tert-butyl-2-chloropyrimidine** will give a distinct signal.

Predicted ^{13}C NMR Data (CDCl_3 , 100 MHz):

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|-----------------------------------|
| ~175 | C4 |
| ~162 | C2 |
| ~158 | C6 |
| ~118 | C5 |
| ~38 | -C(CH ₃) ₃ |

| ~30 | -C(CH₃)₃ |

Expert Interpretation: The carbon atoms of the pyrimidine ring are expected to be significantly deshielded and appear in the aromatic region of the spectrum. C2 and C4, being directly attached to electronegative atoms (Cl and N, and N and the tert-butyl group, respectively), will be the most downfield. The quaternary carbon of the tert-butyl group will appear around 38 ppm, while the methyl carbons will be found further upfield, around 30 ppm. These predictions are based on typical chemical shifts for substituted pyrimidines and pyridines.[3][4][5][6]

Protocol for ¹³C NMR Data Acquisition:

- Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
- Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.
- Acquisition Parameters: A proton-decoupled pulse sequence is standard to ensure each unique carbon appears as a singlet. A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.
- Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm ⁻¹) | Bond Vibration | Intensity |
|--------------------------------|--------------------------------|---------------|
| 2970-2870 | C-H (sp ³) stretch | Strong |
| ~1600-1500 | C=N stretch | Medium-Strong |
| ~1470, 1370 | C-H bend (tert-butyl) | Medium |

| ~750-700 | C-Cl stretch | Strong |

Expert Interpretation: The spectrum will be dominated by strong C-H stretching vibrations from the tert-butyl group just below 3000 cm⁻¹. The characteristic C=N stretching vibrations of the pyrimidine ring are expected in the 1600-1500 cm⁻¹ region.[\[1\]](#) The presence of the tert-butyl group will also give rise to characteristic bending vibrations. A strong absorption in the fingerprint region, around 750-700 cm⁻¹, can be attributed to the C-Cl stretching vibration.[\[1\]](#)[\[7\]](#)

Protocol for IR Data Acquisition (ATR):

- Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Background Scan: Run a background spectrum of the clean ATR crystal before analyzing the sample.
- Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

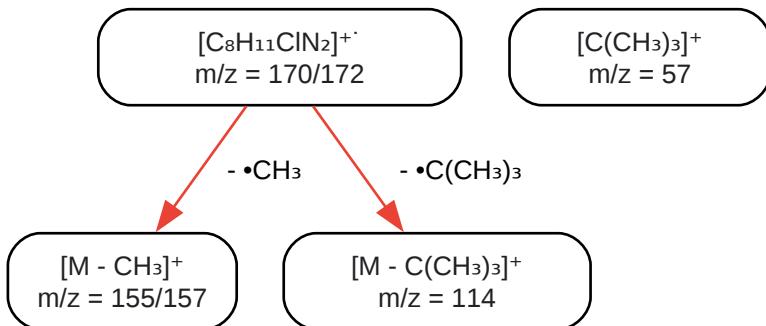
| m/z | Interpretation |
|---------|--------------------------------|
| 170/172 | $[M]^{+\cdot}$ (Molecular ion) |
| 155/157 | $[M - CH_3]^+$ |
| 114 | $[M - C(CH_3)_3]^+$ |

| 57 | $[C(CH_3)_3]^+$ |

Expert Interpretation: The molecular formula of **4-tert-butyl-2-chloropyrimidine** is $C_8H_{11}ClN_2$. The molecular ion peak ($[M]^{+\cdot}$) is expected at m/z 170. Due to the natural isotopic abundance of chlorine ($^{35}Cl:^{37}Cl \approx 3:1$), an M+2 peak at m/z 172 with approximately one-third the intensity of the molecular ion peak should be observed.

A common fragmentation pathway for molecules containing a tert-butyl group is the loss of a methyl radical ($\cdot CH_3$, 15 amu) to form a stable tertiary carbocation, resulting in a peak at m/z 155 (and a corresponding isotope peak at 157).[8][9] The loss of the entire tert-butyl group ($\cdot C(CH_3)_3$, 57 amu) is also a highly probable fragmentation, leading to a peak at m/z 114.[10] The tert-butyl cation itself is very stable and will likely be observed as a prominent peak at m/z 57.[10]

Figure 3. Predicted Mass Spec Fragmentation



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Caption: Predicted fragmentation pathway for **4-tert-butyl-2-chloropyrimidine**.

Protocol for Mass Spectrometry Data Acquisition (EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Ionize the sample using a standard electron ionization (EI) source, typically at 70 eV. This high energy ensures fragmentation and produces a characteristic mass spectrum. [\[11\]](#)
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate the mass spectrum.

Conclusion

The spectroscopic data presented in this guide, including ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry, provide a robust framework for the identification and characterization of **4-tert-butyl-2-chloropyrimidine**. The predicted spectra and fragmentation patterns are based on fundamental chemical principles and supported by data from structurally similar molecules. These analytical techniques, when used in concert, provide a self-validating system for confirming the structure and purity of this important chemical intermediate, ensuring its suitability for research and development applications.

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